molecular formula C7H12O B2670259 1-(2-Methylcyclopropyl)propan-1-one CAS No. 861543-58-0

1-(2-Methylcyclopropyl)propan-1-one

Cat. No.: B2670259
CAS No.: 861543-58-0
M. Wt: 112.172
InChI Key: PXVFECJNBXXKBM-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is a liquid at room temperature and is known for its unique structural feature of a cyclopropyl ring attached to a propanone moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with propanone under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylcyclopropyl)propan-1-one is utilized in multiple scientific fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylcyclopropyl)propan-1-one is unique due to its combination of a cyclopropyl ring and a propanone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methylcyclopropyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFECJNBXXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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